molecular formula C20H17Br B12825704 1-bromo-3,5-bis(4-methylphenyl)benzene

1-bromo-3,5-bis(4-methylphenyl)benzene

Cat. No.: B12825704
M. Wt: 337.3 g/mol
InChI Key: PBPZUKVOJHAPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-bis(4-methylphenyl)benzene is a brominated aromatic compound featuring a central benzene ring substituted with a bromine atom at the 1-position and two 4-methylphenyl (tolyl) groups at the 3- and 5-positions. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, catalysis, and materials science.

Properties

Molecular Formula

C20H17Br

Molecular Weight

337.3 g/mol

IUPAC Name

1-bromo-3,5-bis(4-methylphenyl)benzene

InChI

InChI=1S/C20H17Br/c1-14-3-7-16(8-4-14)18-11-19(13-20(21)12-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3

InChI Key

PBPZUKVOJHAPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3,5-bis(4-methylphenyl)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 3,5-bis(4-methylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 1-bromo-3,5-bis(4-methylphenyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,5-bis(4-methylphenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Coupling: Biaryl compounds or other complex structures.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-bromo-3,5-bis(4-methylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3,5-bis(4-methylphenyl)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituents (3,5-positions) Electronic Effects Steric Bulk
1-Bromo-3,5-bis(4-methylphenyl)benzene 4-Methylphenyl (tolyl) Electron-donating (alkyl) High (bulky tolyl groups)
1-Bromo-3,5-bis(trifluoromethyl)benzene CF₃ Strongly electron-withdrawing Moderate (CF₃ is compact)
1-Bromo-3,5-diphenylbenzene Phenyl Mildly electron-withdrawing High (phenyl groups)
1-Bromo-3,5-bis(ethynyl)benzene Ethynyl Electron-withdrawing (sp-hybridized) Low (linear ethynyl)

Key Observations :

  • CF₃ groups () significantly increase electrophilicity at the bromine site, favoring nucleophilic substitution or palladium-catalyzed couplings .
  • Ethynyl substituents () enable conjugation and coordination with transition metals, useful in metallodendrimer synthesis .
a) Cross-Coupling Reactions
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene : Widely used in Suzuki-Miyaura and Stille couplings for polymer synthesis (e.g., TSCT polymers in ). Palladium catalysts (e.g., Pd₂(dba)₃) achieve yields >90% under optimized conditions .
  • 1-Bromo-3,5-diphenylbenzene : Employed in aryl-aryl bond formations for materials with enhanced π-conjugation ().
  • 1-Bromo-3,5-bis(4-methylphenyl)benzene (inferred) : Likely requires bulky ligand systems (e.g., BrettPhos) to mitigate steric effects during coupling, similar to procedures in .
b) Catalysis
  • CF₃-substituted derivatives act as key intermediates in asymmetric catalysis. For example, highlights a 3,5-bis(trifluoromethyl)phenyl-substituted catalyst outperforming the Takemoto catalyst in enantioselective reactions .
c) Material Science
  • Ethynyl-substituted analogs () form metallodendrimers with iron, demonstrating redox-active properties for electronic applications .

Physical Properties

Property 1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Bromo-3,5-diphenylbenzene
Boiling Point (°C) 154 () Not reported
Density (g/cm³) 1.71 () Higher (estimated)
Solubility Soluble in toluene, THF Low in polar solvents

The tolyl-substituted target compound is expected to exhibit higher hydrophobicity compared to CF₃ analogs, influencing its solubility in organic solvents.

Stability and Handling

  • Bis(bromomethyl) analogs () are highly reactive, necessitating low-temperature storage to prevent polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.